molecular formula C7H14N2O2 B13268397 2-[(2S)-2-(Aminomethyl)pyrrolidin-1-YL]acetic acid

2-[(2S)-2-(Aminomethyl)pyrrolidin-1-YL]acetic acid

Cat. No.: B13268397
M. Wt: 158.20 g/mol
InChI Key: BVRRNZURNKSFCM-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2S)-2-(Aminomethyl)pyrrolidin-1-YL]acetic acid is a compound that belongs to the class of organic compounds known as alpha amino acid amides. These are amide derivatives of alpha amino acids. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This structure is commonly found in various biologically active molecules and pharmaceuticals due to its versatile reactivity and ability to interact with biological targets.

Preparation Methods

The synthesis of 2-[(2S)-2-(Aminomethyl)pyrrolidin-1-YL]acetic acid can be achieved through several synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives. Industrial production methods often involve the ring expansion of beta-lactams or cyclopropylamides .

Chemical Reactions Analysis

2-[(2S)-2-(Aminomethyl)pyrrolidin-1-YL]acetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a versatile building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the synthesis of various bioactive compounds. In medicine, it is explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders. In the industry, it is used in the production of fine chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-[(2S)-2-(Aminomethyl)pyrrolidin-1-YL]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to dipeptidyl peptidase 4, influencing its enzymatic activity and thereby affecting various physiological processes .

Comparison with Similar Compounds

2-[(2S)-2-(Aminomethyl)pyrrolidin-1-YL]acetic acid can be compared with other similar compounds, such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. These compounds share the pyrrolidine ring structure but differ in their functional groups and overall reactivity. The unique combination of the pyrrolidine ring and the aminomethyl group in this compound contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

2-[(2S)-2-(aminomethyl)pyrrolidin-1-yl]acetic acid

InChI

InChI=1S/C7H14N2O2/c8-4-6-2-1-3-9(6)5-7(10)11/h6H,1-5,8H2,(H,10,11)/t6-/m0/s1

InChI Key

BVRRNZURNKSFCM-LURJTMIESA-N

Isomeric SMILES

C1C[C@H](N(C1)CC(=O)O)CN

Canonical SMILES

C1CC(N(C1)CC(=O)O)CN

Origin of Product

United States

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